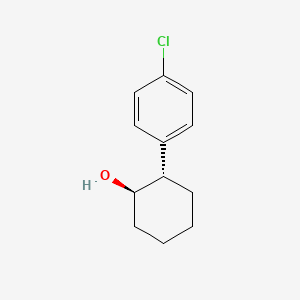

(1R,2S)-2-(4-Chlorophenyl)cyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(4-Chlorophenyl)cyclohexanol, also known as PCOL, is a chiral compound that belongs to the family of arylcyclohexanols. It has gained attention in the scientific community due to its potential therapeutic applications in the treatment of pain, inflammation, and anxiety.

Scientific Research Applications

Synthesis and Chemical Reactions

- (1R,2S)-2-(4-Chlorophenyl)cyclohexanol has been synthesized from chlorobenzene, cyclohexene, and acetyl chloride through a series of reactions including Friedel-Crafts and Baeyer-Villiger reactions. This process results in a new synthesis route for 4-(4-chlorophenyl)cyclohexanone (Ye, 2007).

Crystallography and Molecular Structure

- Cyclohexanol derivatives, including those closely related to (1R,2S)-2-(4-Chlorophenyl)cyclohexanol, display intriguing crystal structures. These structures exhibit diverse space groups and molecular conformations, contributing valuable insights into the field of crystallography (Samshuddin et al., 2014).

Catalysis and Environmental Applications

- In catalysis, derivatives of (1R,2S)-2-(4-Chlorophenyl)cyclohexanol are involved in the conversion of chlorophenols into cyclohexane, a process with significant environmental implications. This conversion utilizes catalysts like Pd-Rh and involves steps like hydrodechlorination and hydrogenation, making it relevant for detoxifying harmful substances (Bovkun et al., 2005).

Photogeneration and Reactivity Studies

- The photochemistry of compounds related to (1R,2S)-2-(4-Chlorophenyl)cyclohexanol has been explored, showing pathways like reductive dehalogenation. These studies provide insights into the reactivity of such compounds under various conditions, contributing to the understanding of their chemical behavior (Protti et al., 2004).

Nanoparticle Research

- Research involving size-controlled Rh nanoparticles has examined their role as catalysts in reactions involving derivatives of (1R,2S)-2-(4-Chlorophenyl)cyclohexanol. This research is significant for understanding the effect of particle size and oxidation state on catalytic activity and selectivity (Baeza et al., 2014).

properties

IUPAC Name |

(1R,2S)-2-(4-chlorophenyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTCXAWGMMJYLJ-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-(4-Chlorophenyl)cyclohexanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

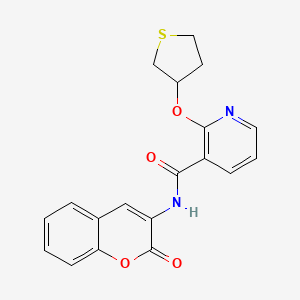

![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)

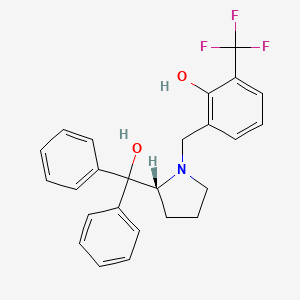

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413429.png)

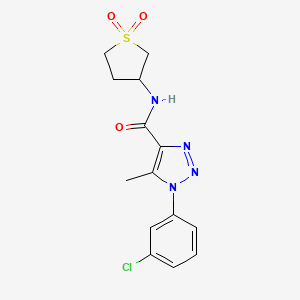

![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)